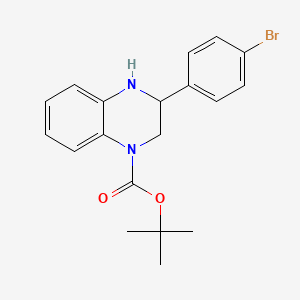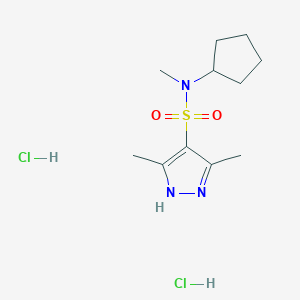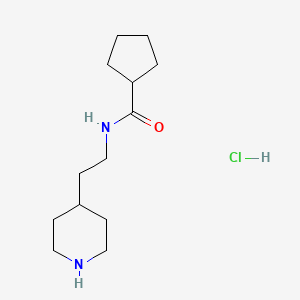
2-(Aminomethyl)-N-butyl-N-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Aminomethyl)-N-butyl-N-methylaniline (AMBMAN) is an organic compound with a wide range of applications in the medical and scientific fields. It belongs to the class of compounds known as amines, which are organic compounds made up of nitrogen and hydrogen atoms. AMBMAN is an important component of many laboratory experiments, and its properties make it a valuable tool for scientists in the fields of chemistry and biochemistry.
Applications De Recherche Scientifique
Fluorescent Sensor Development
Research by Burdette et al. (2003) developed ZP4, a fluorescent sensor for Zn(2+) from the Zinpyr family. This sensor, involving derivatives of 2-(Aminomethyl)-N-butyl-N-methylaniline, is notable for its high quantum yield and sensitivity, making it ideal for biological applications (Burdette, Frederickson, Bu, & Lippard, 2003).
Synthesis and Application in Catalysis
Mino et al. (2015) explored N-(tert-butyl)-N-methylanilines, a related category of compounds, for use in palladium-catalyzed asymmetric allylic alkylation. This demonstrates the utility of such compounds in synthetic chemistry, particularly in creating chiral molecules (Mino, Asakawa, Shima, Yamada, Yagishita, & Sakamoto, 2015).
Metabolic Studies
Boeren et al. (1992) investigated the metabolism of halogenated methylanilines, including compounds structurally similar to 2-(Aminomethyl)-N-butyl-N-methylaniline. This research provides insights into the metabolic pathways and potential toxicological aspects of these compounds (Boeren, Tyrakowska, Vervoort, De Hoffman, Teunis, van Veldhuizen, & Rietjens, 1992).
Pharmaceutical and Polymer Applications
In the field of pharmaceuticals and polymers, research by Inal et al. (2006) on N-butyl-2-cyanoacrylate, which has a structural resemblance to 2-(Aminomethyl)-N-butyl-N-methylaniline, highlights its use in medical adhesives, particularly in oral surgery. Such research underscores the potential for similar compounds in medical applications (Inal, Yılmaz, Nisbet, & Güvenç, 2006).
Polymer Chemistry
D'Aprano, Leclerc, and Zotti (1992) investigated the polymerization of methylanilines, which includes the polymerization of substances structurally similar to 2-(Aminomethyl)-N-butyl-N-methylaniline. Their work provides insights into the electrochemical properties and applications of these polymers in materials science (D'Aprano, Leclerc, & Zotti, 1992).
Propriétés
IUPAC Name |
2-(aminomethyl)-N-butyl-N-methylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2/c1-3-4-9-14(2)12-8-6-5-7-11(12)10-13/h5-8H,3-4,9-10,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGLVKIFKBWBVQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C1=CC=CC=C1CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

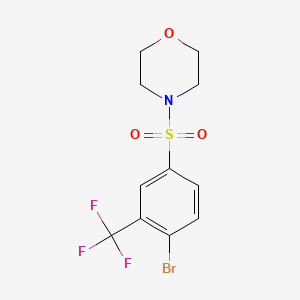


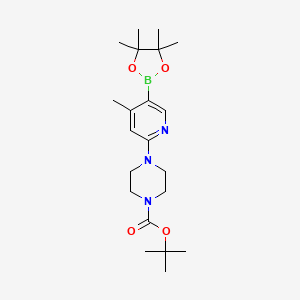
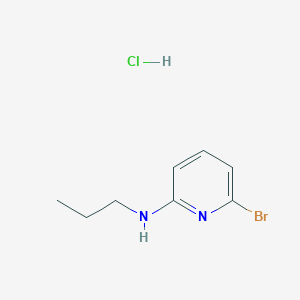


![4-[1-(Dimethylamino)ethyl]benzaldehyde](/img/structure/B1372486.png)
![[4-(3-Bromophenyl)oxan-4-yl]methanamine hydrochloride](/img/structure/B1372487.png)

